molecular formula C11H14O3 B3057822 Methyl 3-(3-hydroxypropyl)benzoate CAS No. 85431-06-7

Methyl 3-(3-hydroxypropyl)benzoate

Cat. No.: B3057822
CAS No.: 85431-06-7
M. Wt: 194.23 g/mol
InChI Key: GVSBSVZBSIOCJF-UHFFFAOYSA-N
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Description

Methyl 3-(3-hydroxypropyl)benzoate is an organic compound belonging to the class of benzoates. It is characterized by a benzoate group attached to a 3-hydroxypropyl chain. This compound is used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-hydroxypropyl)benzoate typically involves the esterification of 3-(3-hydroxypropyl)benzoic acid with methanol. This reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous esterification processes. The reaction mixture is continuously fed into a reactor where the esterification occurs, and the product is continuously removed to drive the reaction to completion. This method ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-hydroxypropyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of 3-(3-oxopropyl)benzoic acid.

    Reduction: Formation of 3-(3-hydroxypropyl)benzyl alcohol.

    Substitution: Formation of substituted benzoates depending on the electrophile used.

Scientific Research Applications

Methyl 3-(3-hydroxypropyl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and as a plasticizer in various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 3-(3-hydroxypropyl)benzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzoate group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • Methyl 3-hydroxybenzoate
  • Methyl 4-hydroxybenzoate
  • Methyl 2-hydroxybenzoate

Comparison: Methyl 3-(3-hydroxypropyl)benzoate is unique due to the presence of the 3-hydroxypropyl chain, which imparts distinct chemical and physical properties compared to other methyl benzoates. This structural difference can influence its reactivity, solubility, and biological activity, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

methyl 3-(3-hydroxypropyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-14-11(13)10-6-2-4-9(8-10)5-3-7-12/h2,4,6,8,12H,3,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSBSVZBSIOCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570964
Record name Methyl 3-(3-hydroxypropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85431-06-7
Record name Methyl 3-(3-hydroxypropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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